L-Aspartic acid-1,4-13C2,15N

説明

特性

分子式 |

C4H7NO4 |

|---|---|

分子量 |

136.08 g/mol |

IUPAC名 |

(2S)-2-(15N)azanyl(1,4-13C2)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i3+1,4+1,5+1 |

InChIキー |

CKLJMWTZIZZHCS-MULCOQLSSA-N |

異性体SMILES |

C([C@@H]([13C](=O)O)[15NH2])[13C](=O)O |

正規SMILES |

C(C(C(=O)O)N)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. In this molecule, the two carboxyl carbons (C1 and C4) are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This isotopic enrichment makes it a powerful tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA) and as an internal standard for highly accurate quantification of L-aspartic acid in complex biological samples. Its ability to act as a tracer allows researchers to follow the metabolic fate of aspartate through various biochemical pathways.

L-aspartic acid itself is a crucial molecule in cellular metabolism, playing a central role in the synthesis of other amino acids and nucleotides, the urea (B33335) cycle, and the citric acid cycle. The use of its isotopically labeled form provides a precise method to investigate these processes in both healthy and diseased states.

Physicochemical Properties

The key physicochemical properties of L-Aspartic acid-1,4-¹³C₂,¹⁵N are summarized in the table below. These properties are essential for its use as an internal standard and for the accurate preparation of experimental solutions.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₂H₇¹⁵NO₄ | --INVALID-LINK-- |

| Molecular Weight | 136.06 g/mol | --INVALID-LINK-- |

| Isotopic Purity (¹³C) | ≥ 99% | --INVALID-LINK-- |

| Isotopic Purity (¹⁵N) | ≥ 98% | --INVALID-LINK-- |

| Chemical Purity | ≥ 98% | --INVALID-LINK-- |

| Appearance | White solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

Applications in Research and Drug Development

The primary applications of L-Aspartic acid-1,4-¹³C₂,¹⁵N stem from its utility as a tracer and an internal standard in analytical methodologies.

Metabolic Flux Analysis (MFA)

L-Aspartic acid-1,4-¹³C₂,¹⁵N is an invaluable tracer for metabolic flux analysis. By introducing this labeled compound into a biological system, researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This allows for the quantitative determination of the rates (fluxes) of metabolic pathways. Key pathways that can be investigated using this tracer include:

-

Amino Acid Biosynthesis: Aspartate is a precursor for the synthesis of several other amino acids, including lysine, methionine, threonine, and isoleucine.

-

Citric Acid Cycle (TCA Cycle): Aspartate can be converted to oxaloacetate, an intermediate of the TCA cycle.

-

Urea Cycle: Aspartate donates a nitrogen atom in the urea cycle for the detoxification of ammonia.

-

Nucleotide Synthesis: The aspartate carbon skeleton is incorporated into purines and pyrimidines.

Quantitative Analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

As a stable isotope-labeled internal standard, L-Aspartic acid-1,4-¹³C₂,¹⁵N is used for the accurate and precise quantification of endogenous L-aspartic acid in various biological matrices such as plasma, tissues, and cell culture media. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency in mass spectrometry, thus correcting for matrix effects and variations in sample preparation and instrument response. This is crucial in metabolomics studies and clinical research where accurate concentration measurements are essential.

Experimental Protocols

While specific experimental conditions will vary depending on the research question and the biological system under investigation, the following sections provide a general framework for the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N in metabolic flux analysis and as an internal standard.

Metabolic Flux Analysis using LC-MS

This protocol outlines a general workflow for a stable isotope tracing experiment to determine the metabolic fate of L-aspartic acid.

-

Cell Culture and Isotope Labeling:

-

Culture cells of interest to a desired confluence or cell density.

-

Replace the standard culture medium with a medium containing a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartate. The incubation time will depend on the metabolic rates of the specific pathways being studied and should be optimized.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells, typically by using cold methanol (B129727) or by flash-freezing in liquid nitrogen.

-

Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile (B52724), and water.

-

-

LC-MS Analysis:

-

Separate the extracted metabolites using liquid chromatography (LC), often with a column designed for polar molecule separation (e.g., HILIC or reversed-phase with an ion-pairing agent).

-

Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

-

Monitor for the incorporation of ¹³C and ¹⁵N into downstream metabolites by looking for the expected mass shifts.

-

-

Data Analysis:

-

Identify and quantify the different isotopologues (molecules of the same elemental composition but different isotopic composition) of the metabolites of interest.

-

Use specialized software to calculate the metabolic fluxes based on the distribution of the labeled isotopes.

-

Quantitative Analysis of L-Aspartic Acid using LC-MS/MS with an Internal Standard

This protocol describes the use of L-Aspartic acid-1,4-¹³C₂,¹⁵N as an internal standard for the accurate quantification of L-aspartic acid.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of L-Aspartic acid-1,4-¹³C₂,¹⁵N internal standard solution.

-

Perform a protein precipitation step, typically by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect the transition of the parent ion to a specific product ion for both the unlabeled L-aspartic acid and the labeled internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of the endogenous L-aspartic acid to the peak area of the L-Aspartic acid-1,4-¹³C₂,¹⁵N internal standard.

-

Determine the concentration of the endogenous L-aspartic acid by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-aspartic acid and a fixed concentration of the internal standard.

-

Visualizations

L-Aspartic Acid Metabolism Signaling Pathway

The following diagram illustrates the central metabolic pathways involving L-aspartic acid, which can be traced using L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Caption: Key metabolic pathways involving L-Aspartic acid.

Experimental Workflow for Quantitative Analysis

The diagram below outlines the typical experimental workflow for the quantification of L-aspartic acid using L-Aspartic acid-1,4-¹³C₂,¹⁵N as an internal standard.

Caption: Workflow for L-aspartic acid quantification.

In-Depth Technical Guide: Physical Properties of L-Aspartic acid-1,4-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the isotopically labeled amino acid, L-Aspartic acid-1,4-13C2,15N. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize stable isotope-labeled compounds for their studies.

Introduction

L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins and as a metabolite in the urea (B33335) and citric acid cycles. The isotopically labeled variant, this compound, is a stable, non-radioactive compound where the carbon atoms at the 1 and 4 positions are replaced with Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass signature, making it an invaluable tool for a variety of research applications, including metabolic flux analysis, protein structure determination using nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry (MS) studies. The incorporation of stable isotopes has minimal impact on the chemical and physical properties of the molecule, allowing it to mimic the behavior of its unlabeled counterpart in biological systems.

Physical and Chemical Properties

The physical properties of this compound are expected to be nearly identical to those of its unlabeled form. The data presented below is for unlabeled L-Aspartic acid and serves as a close approximation for the labeled compound.

| Property | Value | Reference |

| Chemical Formula | ¹³C₂C₂H₇¹⁵NO₄ | [1](--INVALID-LINK--) |

| Molecular Weight | 136.06 g/mol | [1](--INVALID-LINK--) |

| CAS Number (Labeled) | 2483830-03-9 | [1](--INVALID-LINK--) |

| CAS Number (Unlabeled) | 56-84-8 | [1](--INVALID-LINK--) |

| Appearance | White crystalline powder | [2](--INVALID-LINK--) |

| Melting Point | >300 °C (decomposes) | [3](--INVALID-LINK--) |

| Solubility in Water | 5 g/L (25 °C) | [3](--INVALID-LINK--) |

| Solubility in Other Solvents | Insoluble in alcohol and ether; Soluble in dilute acids and alkalis.[3](--INVALID-LINK--) | |

| Specific Optical Rotation [α] | +25.0° (c=2 in 5 M HCl) | [4](--INVALID-LINK--) |

| Storage Temperature | Room temperature, away from light and moisture.[1](--INVALID-LINK--) |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are provided below. These are generalized methods standardly used for amino acids.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Apparatus:

-

Melting point apparatus with a heating block and calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid value to approach the expected melting point and then reduce the rate to 1-2 °C per minute for accurate determination.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range. For L-Aspartic acid, decomposition is typically observed at temperatures above 300 °C.

Solubility Determination in Water

Objective: To quantify the solubility of this compound in water at a specific temperature.

Apparatus:

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Constant temperature water bath or incubator.

-

Magnetic stirrer and stir bars.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a constant temperature bath (e.g., 25 °C) and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred.

-

Dilute the collected supernatant to a known volume with deionized water.

-

Analyze the concentration of the diluted solution using a suitable analytical method. For amino acids, HPLC is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the original concentration of the saturated solution to determine the solubility in g/L or mg/mL.

Specific Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by a solution of this compound.

Apparatus:

-

Polarimeter.

-

Sodium D-line lamp (589 nm).

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm).

-

Volumetric flask and analytical balance.

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a specific solvent (e.g., 5 M HCl) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed optical rotation (α) at a constant temperature (e.g., 20 °C).

-

The specific optical rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.

Signaling and Metabolic Pathways

L-Aspartic acid is a central metabolite involved in numerous key biochemical pathways. The isotopically labeled form is an excellent tracer for studying the flux and interconnectivity of these pathways.

References

- 1. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides’ and Amino Acids’ Micro- and Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

L-Aspartic Acid-1,4-¹³C₂,¹⁵N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure and Physicochemical Properties

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a non-essential amino acid in which the carbon atoms at positions 1 and 4 are replaced by the stable isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced by the stable isotope nitrogen-15 (B135050) (¹⁵N). These isotopic labels make it a powerful tool for tracing metabolic pathways and quantifying biological molecules without the use of radioactive materials.

The molecular formula for L-Aspartic acid-1,4-¹³C₂,¹⁵N is HOO¹³C CH₂CH(¹⁵NH₂)¹³COOH. Its molecular weight is approximately 136.06 g/mol . The CAS number for this labeled compound is 2483830-03-9, while the unlabeled L-Aspartic acid corresponds to CAS number 56-84-8.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for L-Aspartic acid. The crystallographic data provided is for unlabeled L-Aspartic acid, as the introduction of stable isotopes results in negligible changes to bond lengths and angles[1].

| Property | Value |

| Molecular Formula | HOO¹³C CH₂CH(¹⁵NH₂)¹³COOH |

| Molecular Weight | 136.06 g/mol |

| Labeled CAS Number | 2483830-03-9 |

| Unlabeled CAS Number | 56-84-8 |

| Crystal System | Monoclinic (P21)[1] |

| Unit Cell Parameters | a = 7.617 Å, b = 6.982 Å, c = 5.142 Å, β = 99.84°[1] |

Crystallographic Data: Bond Lengths and Angles

The bond lengths and angles provided below are for the zwitterionic form of L-Aspartic acid in its crystalline state. These values are derived from X-ray diffraction studies of unlabeled L-Aspartic acid and serve as a precise reference for the isotopically labeled analogue[1][2].

| Bond | Length (Å) | Angle | Degrees (°) |

| C1 - O1 | 1.25 | O1 - C1 - O2 | 125.0 |

| C1 - O2 | 1.26 | O1 - C1 - C2 | 117.5 |

| C1 - C2 | 1.53 | O2 - C1 - C2 | 117.5 |

| C2 - N | 1.49 | C1 - C2 - N | 110.9 |

| C2 - C3 | 1.53 | C1 - C2 - C3 | 111.4 |

| C3 - C4 | 1.52 | N - C2 - C3 | 110.1 |

| C4 - O3 | 1.25 | C2 - C3 - C4 | 113.1 |

| C4 - O4 | 1.26 | O3 - C4 - O4 | 124.5 |

| O3 - C4 - C3 | 117.7 | ||

| O4 - C4 - C3 | 117.8 |

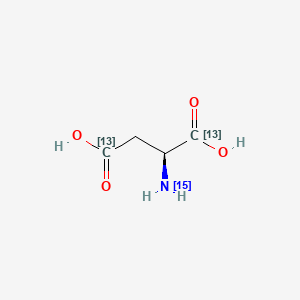

Mandatory Visualization: Chemical Structure

The following diagram illustrates the chemical structure of L-Aspartic acid-1,4-¹³C₂,¹⁵N, highlighting the positions of the isotopic labels.

Caption: Chemical structure of L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Experimental Protocols

Synthesis of L-Aspartic Acid-1,4-¹³C₂,¹⁵N

The synthesis of isotopically labeled amino acids can be achieved through various chemical and enzymatic methods. A representative enzymatic approach for the synthesis of ¹⁵N-labeled L-amino acids involves the use of amino acid dehydrogenases. For the specific labeling pattern of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a chemoenzymatic approach is often employed, starting from ¹³C-labeled precursors.

Materials:

-

¹³C-labeled fumarate (B1241708) (1,4-¹³C₂)

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Aspartase (from E. coli)

-

Buffer solution (e.g., Tris-HCl, pH 8.5)

-

Cation-exchange chromatography resin (e.g., Dowex 50WX8)

-

Elution buffer (e.g., 2 M NH₄OH)

-

Standard laboratory glassware and equipment

Protocol:

-

Reaction Setup: Dissolve ¹³C-labeled fumarate and ¹⁵NH₄Cl in the buffer solution.

-

Enzymatic Reaction: Add aspartase to the solution. The enzyme catalyzes the stereospecific addition of ammonia (B1221849) to the double bond of fumarate to form L-aspartate.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37 °C) for a sufficient period (e.g., 24-48 hours) to ensure complete conversion.

-

Reaction Termination: Terminate the reaction by heating the mixture or by adding an acid to denature the enzyme.

-

Purification:

-

Load the reaction mixture onto a cation-exchange column equilibrated with a low concentration acid (e.g., 0.1 M HCl).

-

Wash the column with deionized water to remove unreacted fumarate and other anionic components.

-

Elute the ¹³C,¹⁵N-labeled L-Aspartic acid using an ammonia solution (e.g., 2 M NH₄OH).

-

-

Isolation: Collect the fractions containing the amino acid and evaporate the solvent under reduced pressure to obtain the purified L-Aspartic acid-1,4-¹³C₂,¹⁵N.

-

Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using NMR and mass spectrometry.

Caption: Enzymatic synthesis workflow.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Sample Preparation:

-

Dissolve 5-10 mg of the labeled L-Aspartic acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

For samples in D₂O, adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example for a 600 MHz Spectrometer):

-

¹H NMR:

-

Acquire a standard 1D proton spectrum to check for impurities.

-

Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. The signals for C1 and C4 will be prominent due to ¹³C enrichment.

-

Typical parameters: 1024-4096 scans, spectral width of 200 ppm, relaxation delay of 5 s.

-

-

¹⁵N NMR:

-

Acquire a ¹⁵N spectrum, often using an indirect detection method like a ¹H-¹⁵N HSQC experiment for enhanced sensitivity.

-

In a 1D ¹⁵N spectrum, a single resonance corresponding to the labeled amino group will be observed.

-

-

2D NMR (¹H-¹³C HSQC):

-

This experiment correlates protons with their directly attached carbons, confirming the positions of the ¹³C labels.

-

Expected ¹³C Chemical Shifts (in D₂O, pH 7):

| Atom | Chemical Shift (ppm) |

| Cα (C2) | ~55 |

| Cβ (C3) | ~39 |

| Cγ (C4, ¹³C-labeled) | ~177 |

| Cδ (C1, ¹³C-labeled) | ~180 |

Note: The exact chemical shifts can vary slightly depending on the pH, temperature, and solvent.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of L-Aspartic acid-1,4-¹³C₂,¹⁵N. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

3.3.1. GC-MS Analysis

Sample Preparation and Derivatization:

Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation.

-

Drying: Ensure the sample is completely dry.

-

Derivatization: Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent (e.g., acetonitrile).

-

Reaction: Heat the mixture at 60-100 °C for 30-60 minutes.

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-600.

-

Expected Results: The mass spectrum of the derivatized L-Aspartic acid-1,4-¹³C₂,¹⁵N will show a molecular ion peak and characteristic fragment ions that are shifted by +3 amu (due to two ¹³C and one ¹⁵N) compared to the unlabeled standard.

3.3.2. LC-MS Analysis

LC-MS allows for the analysis of amino acids without derivatization.

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., water with 0.1% formic acid).

-

Filter the sample through a 0.22 µm syringe filter.

Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: A reversed-phase C18 column or a HILIC column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan or selected ion monitoring (SIM).

-

Expected Results: In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 137.06, which is 3 units higher than the unlabeled L-Aspartic acid (m/z 134.04).

Caption: GC-MS and LC-MS analysis workflows.

Applications in Research and Drug Development

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a valuable tool in various scientific disciplines:

-

Metabolic Flux Analysis: Tracing the metabolic fate of aspartate in central carbon and nitrogen metabolism.

-

Proteomics: Used as an internal standard for the absolute quantification of proteins and for studying protein turnover.[]

-

NMR-based Structural Biology: As a labeled precursor for the production of isotopically labeled proteins for structural and dynamic studies.

-

Drug Development: Investigating the mechanism of action of drugs that target amino acid metabolism and for pharmacokinetic studies.[4]

This guide provides a foundational understanding of L-Aspartic acid-1,4-¹³C₂,¹⁵N for researchers and professionals. The detailed protocols and data serve as a starting point for its application in advanced research and development projects.

References

An In-depth Technical Guide to the Synthesis of L-Aspartic Acid-1,4-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and metabolic relevance of L-Aspartic acid-1,4-¹³C₂,¹⁵N. This isotopically labeled amino acid is a powerful tool in metabolic research, enabling the precise tracing of aspartate through various biochemical pathways.

Introduction

L-Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolism, including the urea (B33335) cycle, the citric acid (TCA) cycle, and as a precursor for the synthesis of other amino acids and nucleotides[1][2][3]. The targeted isotopic labeling of L-aspartic acid with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for its unambiguous detection and quantification in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[4].

The specific labeling pattern of L-Aspartic acid-1,4-¹³C₂,¹⁵N, with ¹³C at the two carboxyl carbons and ¹⁵N at the amino group, provides a unique tracer to investigate the metabolic fate of both the carbon skeleton and the amino nitrogen of aspartate simultaneously. This guide details a robust enzymatic synthesis approach for this compound, along with purification and analytical characterization methods.

Synthesis of L-Aspartic Acid-1,4-¹³C₂,¹⁵N

The synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N is most efficiently achieved through an enzymatic approach, which offers high stereospecificity and yield. The key reaction is the amination of ¹³C-labeled fumaric acid using ¹⁵N-labeled ammonia, catalyzed by the enzyme L-aspartate ammonia-lyase (aspartase)[5][6][7][8].

Synthesis Workflow

The overall workflow for the synthesis is depicted below. It involves the enzymatic reaction followed by product purification and analysis.

Caption: Workflow for the synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established methods for the enzymatic synthesis of L-aspartic acid[5][7][9].

Materials:

-

Fumaric acid-1,4-¹³C₂ (Isotopic Purity: ≥99 atom % ¹³C)

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl) (Isotopic Purity: ≥99 atom % ¹⁵N)

-

Recombinant L-aspartate ammonia-lyase (Aspartase) from E. coli or other suitable microbial source

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Magnesium chloride (MgCl₂)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Reaction Mixture Preparation:

-

In a temperature-controlled reaction vessel, dissolve Fumaric acid-1,4-¹³C₂ and ¹⁵NH₄Cl in Tris-HCl buffer (50 mM, pH 8.5). The molar ratio of ammonium (B1175870) to fumarate (B1241708) should be approximately 1.5:1.

-

Add MgCl₂ to a final concentration of 2 mM.

-

Adjust the pH of the solution to 8.5 with NaOH.

-

Warm the solution to the optimal temperature for the aspartase enzyme (typically 30-37°C).

-

-

Enzymatic Reaction:

-

Add the L-aspartate ammonia-lyase to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction time.

-

Maintain the reaction at the optimal temperature with gentle stirring.

-

Monitor the progress of the reaction by measuring the decrease in fumarate concentration (e.g., by HPLC or by monitoring the absorbance at 240 nm).

-

-

Reaction Termination:

-

Once the reaction has reached completion (typically after several hours), terminate the reaction by heating the mixture to 80-90°C for 15-20 minutes to denature and precipitate the enzyme.

-

Cool the reaction mixture to room temperature.

-

Experimental Protocol: Purification

Purification is critical to isolate the L-Aspartic acid-1,4-¹³C₂,¹⁵N from the reaction mixture, which contains unreacted substrates, buffer salts, and the denatured enzyme.

Materials:

-

Dowex 50W-X8 cation-exchange resin (or similar)

-

Ammonium hydroxide solution (for elution)

-

Ethanol

-

Deionized water

Procedure:

-

Enzyme Removal:

-

Centrifuge the cooled reaction mixture to pellet the denatured enzyme.

-

Carefully decant the supernatant containing the product.

-

-

Ion-Exchange Chromatography:

-

Load the supernatant onto a pre-equilibrated cation-exchange column (Dowex 50W-X8, H⁺ form).

-

Wash the column with deionized water to remove unreacted fumaric acid and buffer salts.

-

Elute the bound L-Aspartic acid-1,4-¹³C₂,¹⁵N with a gradient of ammonium hydroxide.

-

-

Crystallization:

-

Collect the fractions containing the L-aspartic acid.

-

Evaporate the solvent under reduced pressure.

-

Adjust the pH of the concentrated solution to the isoelectric point of aspartic acid (pH ≈ 2.8) with HCl to induce crystallization.

-

Cool the solution to 4°C to maximize crystal formation.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material: Fumaric Acid-1,4-¹³C₂ | 1.0 g | N/A |

| Starting Material: ¹⁵N-Ammonium Chloride | 0.5 g | N/A |

| Enzyme | L-Aspartate Ammonia-lyase | [5][6] |

| Reaction Temperature | 37°C | [5] |

| Reaction pH | 8.5 | [5] |

| Reaction Time | 12-24 hours | [5] |

| Expected Yield | >90% | [7][8] |

Table 2: Analytical Characterization of L-Aspartic Acid-1,4-¹³C₂,¹⁵N

| Parameter | Method | Expected Value | Reference |

| Chemical Purity | HPLC | ≥98% | N/A |

| ¹³C Isotopic Enrichment | GC-MS | ≥99 atom % | [10] |

| ¹⁵N Isotopic Enrichment | GC-MS | ≥99 atom % | [10] |

| Molecular Weight | Mass Spectrometry | 136.06 g/mol | N/A |

Metabolic Pathway Analysis

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a valuable tracer for studying central metabolic pathways. One of its key roles is its participation in the urea cycle and its connection to the TCA cycle via transamination[1][2][3].

Urea Cycle and its Interface with the TCA Cycle

The diagram below illustrates how the labeled aspartate enters the urea cycle. The ¹⁵N is incorporated into argininosuccinate (B1211890) and subsequently into arginine and urea. The ¹³C-labeled carbon skeleton is released as fumarate, which can then enter the TCA cycle.

Caption: Metabolic fate of L-Aspartic acid-1,4-¹³C₂,¹⁵N in the Urea Cycle.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic enrichment and purity of the synthesized L-Aspartic acid-1,4-¹³C₂,¹⁵N.

Protocol for GC-MS Analysis:

-

Derivatization: Amino acids are not volatile and require derivatization prior to GC analysis. A common method is the formation of N-acetyl methyl esters[10].

-

Esterify the carboxyl groups using methanolic HCl.

-

Acetylate the amino group using acetic anhydride.

-

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).

-

Use a temperature gradient program to separate the derivatized aspartic acid from any impurities.

-

-

MS Detection:

-

The eluent from the GC is introduced into a mass spectrometer.

-

Analyze the mass spectrum of the derivatized L-Aspartic acid-1,4-¹³C₂,¹⁵N to confirm its molecular weight and fragmentation pattern, which will be shifted due to the presence of the stable isotopes.

-

Quantify the isotopic enrichment by analyzing the relative intensities of the mass isotopomer peaks[10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the position of the ¹³C labels and to assess the overall structure and purity of the final product.

-

¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the two labeled carboxyl carbons (C1 and C4). The chemical shifts of these carbons will be distinct from the other carbons in the molecule.

-

¹H NMR: The proton NMR spectrum can be used to confirm the overall structure and purity of the L-aspartic acid.

-

¹⁵N NMR: Direct ¹⁵N NMR or indirect detection through ¹H-¹⁵N correlation experiments can confirm the incorporation of the ¹⁵N label at the amino group.

Conclusion

The enzymatic synthesis of L-Aspartic acid-1,4-¹³C₂,¹⁵N provides an efficient and highly specific method for producing this valuable isotopic tracer. This technical guide outlines a comprehensive workflow from synthesis and purification to analytical characterization and illustrates its application in tracing key metabolic pathways. The use of such precisely labeled molecules is indispensable for researchers and scientists in the fields of metabolism, drug development, and systems biology to unravel the complexities of cellular biochemistry.

References

- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. EP0127940A2 - Process for preparing L-aspartic acid - Google Patents [patents.google.com]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

A Technical Guide to L-Aspartic acid-1,4-¹³C₂,¹⁵N: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Topic: L-Aspartic acid-1,4-¹³C₂,¹⁵N CAS Number: 2483830-03-9[1][2]

This technical guide provides an in-depth overview of L-Aspartic acid-1,4-¹³C₂,¹⁵N, a stable isotope-labeled amino acid critical for advancing research in metabolic pathways, drug development, and structural biology. Its precise labeling with two Carbon-13 atoms and one Nitrogen-15 atom makes it an invaluable tracer for elucidating complex biological processes.

Core Data and Specifications

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a non-essential amino acid where the carbon atoms at positions 1 and 4, and the nitrogen atom are replaced with their respective heavy isotopes. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart in various analytical techniques.

| Property | Value | Reference |

| Labeled CAS Number | 2483830-03-9 | [1][2] |

| Unlabeled CAS Number | 56-84-8 | [1][2] |

| Molecular Formula | HOOCCH₂CH(*NH₂)COOH | [1] |

| Molecular Weight | 136.06 g/mol | [1] |

| Chemical Purity | Typically ≥98% | [1] |

| Isotopic Enrichment | ¹³C: ≥99%, ¹⁵N: ≥98% | [1] |

| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | [1] |

Key Applications in Research and Drug Development

The unique isotopic signature of L-Aspartic acid-1,4-¹³C₂,¹⁵N makes it a versatile tool in several advanced research areas:

-

Metabolic Flux Analysis (MFA): As a key node in central carbon and nitrogen metabolism, labeled aspartate is used to trace the flow of carbon and nitrogen atoms through interconnected metabolic pathways. This allows for the quantification of reaction rates (fluxes) in processes like the Citric Acid (TCA) Cycle and amino acid biosynthesis. Such studies are crucial for understanding metabolic reprogramming in diseases like cancer.[3][4]

-

Biomolecular NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C and ¹⁵N labels provide additional nuclei to probe the structure, dynamics, and interactions of proteins and other macromolecules. It aids in resonance assignment and the determination of three-dimensional structures.

-

Quantitative Mass Spectrometry (MS): L-Aspartic acid-1,4-¹³C₂,¹⁵N serves as an ideal internal standard for the accurate quantification of unlabeled aspartic acid in complex biological samples using mass spectrometry.[5] Its chemical properties are nearly identical to the analyte, but it is distinguishable by its mass, correcting for variations in sample preparation and instrument response.

-

Drug Development: In drug development, this labeled compound can be used in tracer studies to understand how a drug affects specific metabolic pathways. It is also employed in the synthesis of labeled prodrugs to investigate their absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Experimental Protocols and Methodologies

Metabolic Flux Analysis using LC-MS

This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture to investigate metabolic pathways.

Experimental Workflow for Metabolic Flux Analysis

Caption: Workflow for a metabolic flux analysis experiment using stable isotope tracing.

Detailed Steps:

-

Cell Culture: Plate cells at a density that will allow them to reach approximately 80% confluency at the time of the experiment.

-

Media Preparation: Prepare the experimental medium by supplementing a base medium deficient in aspartic acid with a known concentration of L-Aspartic acid-1,4-¹³C₂,¹⁵N. The concentration will depend on the cell line and experimental goals but often ranges from the physiological concentration of aspartate up to the concentration in standard media formulations.

-

Isotopic Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium. The incubation time should be sufficient to reach isotopic steady-state, which can range from hours to days depending on the metabolic pathway of interest.

-

Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and add ice-cold quenching solution (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells and separate the metabolite-containing supernatant from the cell debris by centrifugation.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate aspartic acid from other cellular metabolites. The mass spectrometer will be set to detect the mass-to-charge ratios of both unlabeled and labeled aspartic acid and its downstream metabolites.

-

Data Analysis: The raw data is processed to determine the mass isotopomer distribution (the relative abundance of different isotopically labeled forms) of aspartic acid and other metabolites. This data is then used in computational models to calculate the metabolic fluxes.

Biomolecular NMR Spectroscopy

This protocol provides a general outline for preparing a protein sample for NMR analysis using labeled aspartic acid.

NMR Sample Preparation Workflow

Caption: General workflow for preparing an isotopically labeled protein for NMR analysis.

Detailed Steps:

-

Protein Expression: The protein of interest is overexpressed in a bacterial or yeast expression system. The cells are grown in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride and the primary carbon source is ¹³C-labeled glucose.

-

Amino Acid Supplementation: To specifically label aspartic acid residues, the minimal medium is supplemented with L-Aspartic acid-1,4-¹³C₂,¹⁵N. This allows for the specific incorporation of the labeled amino acid into the protein.

-

Protein Purification: After expression, the cells are harvested, and the labeled protein is purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

NMR Sample Preparation: The purified, labeled protein is buffer-exchanged into a suitable NMR buffer, which typically has a specific pH and ionic strength to ensure protein stability and solubility. A small amount of deuterium (B1214612) oxide (D₂O) is added for the NMR instrument's lock system. Protein concentrations for NMR are typically in the range of 0.1 to 1 mM.

-

NMR Data Acquisition: A series of NMR experiments are performed to assign the chemical shifts of the protein's atoms and to obtain structural and dynamic information. The presence of ¹³C and ¹⁵N labels is essential for many modern multi-dimensional NMR experiments.

Signaling and Metabolic Pathways

L-Aspartic acid is a central metabolite involved in numerous critical cellular pathways. The use of L-Aspartic acid-1,4-¹³C₂,¹⁵N allows for the detailed tracing of its fate in these interconnected networks.

Central Carbon and Nitrogen Metabolism

Caption: Central metabolic pathways involving L-Aspartic acid.

L-Aspartic acid is synthesized from the TCA cycle intermediate oxaloacetate via transamination. It serves as a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, lysine, and isoleucine. Furthermore, the nitrogen from aspartate is incorporated into the urea cycle for the disposal of excess nitrogen, and its carbon skeleton is a building block for pyrimidine (B1678525) synthesis.

Malate-Aspartate Shuttle

Caption: The Malate-Aspartate shuttle for transporting reducing equivalents into the mitochondria.

The malate-aspartate shuttle is a crucial system for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for oxidative phosphorylation. L-Aspartic acid is a key component of this shuttle, and using labeled aspartate can help quantify the activity of this pathway, which is vital for cellular energy homeostasis.

Conclusion

L-Aspartic acid-1,4-¹³C₂,¹⁵N is a powerful and versatile tool for researchers and drug developers. Its applications in metabolic flux analysis, biomolecular NMR, and as an internal standard in quantitative mass spectrometry provide deep insights into cellular physiology and disease. The detailed experimental protocols and pathway diagrams presented in this guide offer a foundation for the effective utilization of this important stable isotope-labeled compound in cutting-edge research.

References

- 1. researchgate.net [researchgate.net]

- 2. Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Aspartic acid-1,4-13C2,15N for Researchers and Drug Development Professionals

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and technical applications of L-Aspartic acid-1,4-13C2,15N. This stable isotope-labeled amino acid is a critical tool in various research fields, including metabolomics, proteomics, and nuclear magnetic resonance (NMR) studies.

Commercial Suppliers and Quantitative Data

This compound is a specialized biochemical available from a select number of commercial suppliers. The following table summarizes the key quantitative data for this product from leading vendors, allowing for straightforward comparison.

| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Molecular Weight | Labeled CAS # | Package Sizes |

| Cambridge Isotope Laboratories, Inc. | CNLM-7817 | 13C, 99%; 15N, 98% | >98% | 136.06 | 2483830-03-9 | 0.25 g |

| MedChemExpress | HY-138981S | Not Specified | >98% | 136.06 | 2483830-03-9 | 1 mg, 5 mg |

| Eurisotop | CNLM-7817 | 13C, 99%; 15N, 98% | >98% | 136.06 | 2483830-03-9 | 0.25 g |

Note: Data is subject to change and should be verified with the supplier. Prices are not listed as they are subject to frequent changes.

Core Applications and Experimental Protocols

Stable isotope-labeled compounds like this compound are invaluable for their ability to act as tracers in biological systems and as internal standards for quantitative analysis.[1] The incorporation of heavy isotopes (¹³C and ¹⁵N) allows these molecules to be distinguished from their natural, "light" counterparts by mass spectrometry (MS) and NMR spectroscopy.[][3]

Key Applications Include:

-

Metabolic Flux Analysis (MFA): Tracing the flow of metabolites through biochemical pathways, such as the Krebs cycle.[4][5]

-

Quantitative Proteomics: Used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to precisely quantify changes in protein abundance.[]

-

Biomolecular NMR: Probing the structure, dynamics, and binding of macromolecules.

-

Pharmacokinetic Studies: Quantifying drug absorption, distribution, metabolism, and excretion (ADME) during drug development.[1]

-

Internal Standard: Serving as a spike-in standard for highly accurate quantification of unlabeled L-Aspartic acid in complex biological samples via isotope dilution mass spectrometry.[1][5]

Experimental Protocol: Use as an Internal Standard for LC-MS Quantification

This protocol outlines a general procedure for using this compound as an internal standard (IS) to quantify endogenous L-Aspartic acid in a biological sample (e.g., cell lysate, plasma).

1. Preparation of Stock Solutions:

- Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or ultrapure water). Store at -20°C.

- Analyte Stock: Prepare a 1 mg/mL stock solution of unlabeled L-Aspartic acid for the calibration curve.

2. Preparation of Calibration Curve Standards:

- Perform serial dilutions of the unlabeled L-Aspartic acid stock solution to create a series of calibration standards at known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

- Spike a fixed, known concentration of the IS into each calibration standard. This ensures a constant IS signal across the curve.

3. Sample Preparation:

- Thaw the biological samples (e.g., plasma, cell extracts) on ice.

- Add a precise volume of the IS stock solution to a known volume or mass of the sample. The amount of IS added should be comparable to the expected concentration of the endogenous analyte.

- Perform protein precipitation to remove larger molecules. A common method is to add 3 volumes of ice-cold methanol (B129727) or acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Carefully collect the supernatant for analysis.

4. LC-MS/MS Analysis:

- Inject the prepared calibration standards and samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Develop a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the unlabeled L-Aspartic acid and the labeled this compound internal standard.

- Example Transition for Unlabeled L-Aspartic Acid: m/z 134 → m/z 74

- Example Transition for this compound: m/z 137 → m/z 76 (Note: The +3 Da mass shift is due to two ¹³C atoms and one ¹⁵N atom).

5. Data Analysis:

- Integrate the peak areas for both the analyte and the IS in all samples and standards.

- Calculate the ratio of the analyte peak area to the IS peak area.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.

- Determine the concentration of L-Aspartic acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the role of L-Aspartic acid in metabolic pathways and its application in experimental designs.

Caption: Role of L-Aspartic Acid in the Citric Acid Cycle.

Caption: Workflow for Quantification via Isotope Dilution MS.

References

Applications of Stable Isotope-Labeled Aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of stable isotope-labeled aspartic acid in metabolic research, proteomics, and drug development. By replacing atoms such as ¹²C, ¹⁴N, or ¹H with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, or ²H/D), researchers can precisely trace the fate of aspartic acid in complex biological systems. This guide provides detailed experimental methodologies, quantitative data summaries, and visual workflows to facilitate the integration of these powerful techniques into your research.

Metabolic Flux Analysis with ¹³C-Labeled Aspartic Acid

Stable isotope-labeled aspartic acid is a critical tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), enabling the quantification of carbon flow through central metabolic pathways.[1] Aspartic acid is intrinsically linked to the Tricarboxylic Acid (TCA) cycle through its transamination product, oxaloacetate.[2] By introducing [U-¹³C]-Aspartic Acid (where all four carbons are ¹³C), researchers can trace its entry into the TCA cycle and subsequent distribution into connected pathways. This provides a detailed snapshot of cellular metabolic activity and reprogramming in response to various stimuli or disease states.[3][][5]

Data Presentation: TCA Cycle Metabolite Enrichment

The following table summarizes representative data from a ¹³C-MFA experiment where human umbilical vein endothelial cells (HUVECs) were treated with a metabolic inhibitor. The data shows the percentage decrease in ¹³C enrichment of TCA cycle intermediates and related amino acids derived from a ¹³C-labeled carbon source, indicating a reduction in TCA cycle activity.

| Metabolite | Mean ¹³C Enrichment Decrease (%) | Standard Deviation (%) | p-value |

| Aspartate | 16 | 2.1 | < 0.05 |

| Malate | 7 | 1.5 | < 0.01 |

| Fumarate | 6 | 1.3 | < 0.01 |

| Citrate/Isocitrate | 5 | 1.1 | < 0.01 |

| α-Ketoglutarate | 4 | 0.9 | < 0.01 |

| Glutamate | 7 | 1.4 | < 0.05 |

| (Data is representative, adapted from observed trends in metabolic flux studies.)[6] |

Mandatory Visualization: Aspartic Acid in the TCA Cycle

Experimental Protocol: ¹³C-MFA Using Labeled Aspartate

This protocol outlines the key steps for a ¹³C-MFA experiment using [U-¹³C]-Aspartic Acid to probe TCA cycle metabolism in cultured mammalian cells.

-

Cell Culture and Labeling:

-

Culture cells to mid-log phase in standard growth medium.

-

Replace the standard medium with a custom medium containing all necessary amino acids and nutrients, but with unlabeled aspartic acid replaced by a known concentration of [U-¹³C]-Aspartic Acid (e.g., 100 µM).

-

Incubate the cells for a sufficient duration (e.g., 6-24 hours) to approach isotopic steady state. The exact time should be determined empirically for the specific cell line and experimental conditions.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it using a vacuum concentrator.

-

-

Sample Derivatization for GC-MS Analysis:

-

To make the polar metabolites volatile for Gas Chromatography (GC) analysis, a two-step derivatization is performed.

-

First, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried metabolites. Incubate at 37°C for 90 minutes. This step protects carbonyl groups.

-

Second, add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS). Incubate at 60°C for 60 minutes. This step silylates hydroxyl and amine groups.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the derivatized samples using a GC-MS system.

-

GC Parameters (Representative):

-

Column: DB-5ms or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

-

MS Parameters (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Data Acquisition: Full scan mode to capture the mass isotopomer distributions of aspartate and other TCA cycle intermediates.

-

-

-

Data Analysis:

-

Identify metabolite peaks based on retention time and mass spectra by comparing to a library of known standards.

-

Correct the raw mass isotopomer distributions for natural isotope abundances.

-

Use software (e.g., INCA, Metran) to fit the corrected labeling data to a metabolic network model to estimate intracellular fluxes.[7]

-

Proteomics: Measuring Protein Turnover with ¹⁵N-Labeled Aspartic Acid

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[8] While typically employing labeled lysine (B10760008) and arginine, the principle can be extended to other amino acids like ¹⁵N-aspartic acid to measure protein synthesis and degradation rates (turnover). In a pulsed-SILAC (pSILAC) experiment, cells are switched to a medium containing the "heavy" amino acid for a defined period, and the rate of its incorporation into proteins is measured by mass spectrometry.[9]

Data Presentation: Protein Synthesis Rates

The table below shows representative fractional synthesis rates (FSR) for several proteins in pancreatic cancer cells cultured for 72 hours in a medium containing a ¹⁵N-labeled amino acid mixture. FSR represents the percentage of a specific protein that is newly synthesized during the labeling period.

| Protein ID (Example) | Protein Name | Fractional Synthesis Rate (FSR) (%) |

| P00734 | Pyruvate Kinase | 76 |

| P06733 | Vimentin | 68 |

| P62736 | Profilin-1 | 62 |

| P02768 | Albumin | 55 |

| P08670 | Vinculin | 49 |

| P60709 | Actin, cytoplasmic 1 | 44 |

| (Data is representative of typical results from ¹⁵N labeling experiments.) |

Mandatory Visualization: SILAC Experimental Workflow

Experimental Protocol: pSILAC for Protein Turnover Analysis

This protocol details the steps for measuring protein turnover using pulsed labeling with ¹⁵N-Aspartic Acid.

-

Cell Culture and Adaptation:

-

Culture two populations of cells. One in standard "light" medium and one in "heavy" SILAC medium where ¹⁴N-aspartic acid is replaced with ¹⁵N-aspartic acid.

-

Culture for at least 6-8 cell doublings to ensure complete incorporation of the heavy amino acid in the "heavy" cell line. Verify incorporation (>98%) by MS analysis of a small cell sample.

-

-

Pulse Labeling Experiment (Forward Labeling):

-

Begin with cells fully adapted to the "light" medium.

-

At time t=0, switch the cells to "heavy" SILAC medium.

-

Harvest cell populations at various time points (e.g., 0, 6, 12, 24, 48 hours) after the switch.

-

-

Sample Preparation:

-

For each time point, harvest the labeled cells.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Mix an equal amount of protein from a "heavy" reference sample (from step 1) with each "light-to-heavy" time point sample. This heavy reference acts as an internal standard.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein samples.

-

In-solution: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with a protease like Trypsin overnight at 37°C.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap).

-

LC Parameters (Representative):

-

Column: C18 reverse-phase column.

-

Gradient: A 90-minute gradient from 2% to 40% acetonitrile (B52724) with 0.1% formic acid.

-

-

MS Parameters (Representative):

-

Mode: Data-Dependent Acquisition (DDA).

-

MS1 Scan: High resolution (e.g., 60,000) scan to detect peptide precursor ions.

-

MS2 Scan: Fragmentation (e.g., HCD) of the top 10-20 most intense precursor ions for identification.

-

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of heavy-to-light peptide pairs.

-

For each protein, plot the ratio of heavy/(heavy+light) intensity over time.

-

Calculate the protein synthesis rate by fitting the data to a first-order kinetics model. The half-life (t₁/₂) can be calculated from the rate constant (k) as t₁/₂ = ln(2)/k.

-

Drug Development: Pharmacokinetic Studies with Deuterated Aspartic Acid

In drug development, replacing hydrogen atoms with their stable isotope, deuterium (B1214612) (²H or D), can significantly alter a molecule's pharmacokinetic profile. This "deuterium switch" can slow down metabolism by enzymes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. Deuterated aspartic acid (e.g., L-Aspartic acid-d₃) can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of aspartic acid itself or of drugs that are conjugated to it.[2]

Data Presentation: Representative Pharmacokinetic Parameters

The following table presents a hypothetical comparison of key pharmacokinetic parameters for a standard compound (e.g., L-Aspartic Acid) and its deuterated analog after oral administration. Slower metabolism of the deuterated compound typically results in a longer half-life and increased systemic exposure.

| Parameter | L-Aspartic Acid (Standard) | L-Aspartic Acid-d₃ (Deuterated) |

| Tₘₐₓ (h) (Time to max concentration) | 0.5 | 0.7 |

| Cₘₐₓ (ng/mL) (Max plasma concentration) | 150 | 220 |

| t₁/₂ (h) (Elimination half-life) | 1.2 | 2.5 |

| AUC₀-t (ng·h/mL) (Area under the curve) | 350 | 780 |

| (This data is representative and illustrates the potential effects of deuteration on pharmacokinetics.) |

Mandatory Visualization: Logic of a Pharmacokinetic Tracer Study

Experimental Protocol: Quantifying Deuterated Aspartic Acid in Plasma

This protocol provides a method for the quantification of L-Aspartic acid-d₃ in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Collection:

-

Following administration of L-Aspartic acid-d₃ to test subjects, collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0, 15, 30, 60 min; 2, 4, 8, 12, 24 h).

-

Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C,¹⁵N-labeled Aspartic Acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

-

-

Liquid Chromatography (LC) Separation:

-

Inject the reconstituted sample onto an LC system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar molecules like amino acids.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at high %B, and gradually decrease to increase elution of polar compounds. A representative gradient might be: 95% B to 40% B over 5 minutes.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the detection method using Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

L-Aspartic acid-d₃: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 74.1 (loss of carboxyl and deuterated fragments).

-

Internal Standard ([¹³C₄,¹⁵N]-Aspartic Acid): Precursor ion (Q1) m/z 138.1 -> Product ion (Q3) m/z 74.1.

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

Data Analysis and Pharmacokinetic Calculation:

-

Construct a calibration curve by spiking known concentrations of L-Aspartic acid-d₃ into blank plasma and processing as above.

-

Quantify the concentration of the deuterated tracer in the study samples by interpolating from the calibration curve (using the ratio of the analyte peak area to the internal standard peak area).

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data to determine parameters like Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Primary deuterium isotope effects for the 3-methylaspartase-catalyzed deamination of (2S)-aspartic acid, (2S,3S)-3-methylaspartic acid, and (2S,3S)-3-ethylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspartic acid - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to L-Aspartic Acid-1,4-13C2,15N in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Dual Isotope Labeling

Stable isotope tracers are indispensable tools in metabolic research, allowing scientists to track the journey of atoms through complex biochemical networks.[1] L-Aspartic acid-1,4-¹³C₂,¹⁵N is a sophisticated tracer that incorporates heavy isotopes of both carbon (¹³C) at the first and fourth positions and nitrogen (¹⁵N) at the amino group.[2][3] This dual-labeling strategy provides a powerful advantage, enabling the simultaneous quantification and tracing of both carbon and nitrogen fluxes from aspartate into various critical downstream pathways.[4] This guide details the core applications, experimental considerations, and data interpretation associated with the use of this potent metabolic probe.

Core Applications in Metabolic Research

L-Aspartic acid is a non-essential amino acid that serves as a crucial node in cellular metabolism.[5] It is a fundamental building block for proteins and a key precursor for the biosynthesis of other amino acids, purine (B94841) and pyrimidine (B1678525) nucleotides, and an anaplerotic source for the Tricarboxylic Acid (TCA) cycle.[5][6][7][8] The use of L-Aspartic acid-1,4-¹³C₂,¹⁵N allows researchers to dissect these interconnected pathways with high precision.

-

Tracing Nucleotide Synthesis: Aspartate is essential for the synthesis of all nucleotides.[5] In pyrimidine synthesis, it contributes three carbon atoms and one nitrogen atom to the pyrimidine ring.[6][8] In purine synthesis, its nitrogen atom is incorporated into the purine ring.[5][6] By tracing the ¹³C and ¹⁵N labels, researchers can quantify the contribution of aspartate to de novo nucleotide biosynthesis, a pathway often upregulated in proliferating cancer cells.[8][9]

-

Investigating TCA Cycle Anaplerosis: Aspartate can replenish TCA cycle intermediates via its conversion to oxaloacetate through a transamination reaction.[6][10] The ¹³C labels from L-Aspartic acid-1,4-¹³C₂,¹⁵N can be tracked into TCA cycle intermediates like malate (B86768) and citrate, providing insights into the dynamics of the cycle and the malate-aspartate shuttle.[6][11] This is particularly relevant in contexts of metabolic stress, such as hypoxia or mitochondrial dysfunction, where aspartate availability can become a limiting factor for cell proliferation.[6][12]

-

Elucidating Amino Acid Metabolism: The ¹⁵N label allows for the direct tracing of aspartate's amino group as it is transferred to other molecules. This is critical for studying the activity of transaminases and the synthesis of other amino acids like asparagine and arginine.[8] It also provides a means to study nitrogen flux throughout the cellular metabolic network.[4]

Visualization of Metabolic Fates

The diagrams below illustrate the primary metabolic routes for the labeled atoms from L-Aspartic acid-1,4-¹³C₂,¹⁵N and a typical experimental workflow for its use in cell culture.

Experimental Protocols and Methodologies

A successful metabolic tracing experiment requires careful planning and execution. The following provides a generalized protocol for an in vitro cell culture experiment.

Objective: To determine the fractional contribution of aspartate to the TCA cycle and nucleotide pools in cancer cells.

Materials:

-

Cell line of interest (e.g., A549, HCT116)

-

Standard cell culture medium and supplements

-

Custom medium lacking unlabeled L-aspartic acid

-

L-Aspartic acid-1,4-¹³C₂,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[3]

-

80:20 Methanol:Water extraction buffer (pre-chilled to -80°C)

-

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system[13][14]

Protocol:

-

Cell Culture: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the custom medium supplemented with L-Aspartic acid-1,4-¹³C₂,¹⁵N at a concentration similar to that of the original medium.

-

Incubation: Culture the cells in the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[4] Reaching steady state, where the isotopic enrichment of metabolites becomes constant, is crucial for metabolic flux analysis.[4]

-

Metabolite Extraction:

-

Aspirate the labeling medium rapidly.

-

Wash the cell monolayer with ice-cold normal saline.

-

Immediately add 1 mL of pre-chilled (-80°C) 80:20 methanol:water to quench all enzymatic activity.

-

Scrape the cells in the extraction buffer and transfer the lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

-

LC-MS/MS Analysis: Reconstitute the dried metabolite extracts in a suitable solvent. Analyze the samples using an LC-HRMS system to separate metabolites and determine their mass isotopomer distributions (MIDs).[13] High-resolution instruments are necessary to distinguish between isotopologues.[14]

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the Mass Isotopomer Distribution (MID) for metabolites of interest. The MID describes the fraction of a metabolite pool that contains 0, 1, 2, ... n heavy isotopes (M+0, M+1, M+2, ... M+n).

Table 1: Illustrative Mass Isotopomer Distribution Data

The following table presents hypothetical MID data for key metabolites after labeling with L-Aspartic acid-1,4-¹³C₂,¹⁵N in a cancer cell line under hypoxic conditions. This illustrates how the tracer's atoms are incorporated into downstream products.

| Metabolite | Mass Isotopologue | Fractional Enrichment (%) | Biological Implication |

| Aspartate | M+3 (²¹³C, ¹¹⁵N) | 95.0 | High uptake/utilization of the tracer. |

| Malate | M+2 (²¹³C) | 35.0 | Significant anaplerotic flux from aspartate into the TCA cycle. |

| Citrate | M+2 (²¹³C) | 25.0 | Carbon from aspartate is actively cycling through the TCA cycle. |

| Orotate | M+3 (²¹³C, ¹¹⁵N) | 60.0 | High contribution of aspartate to de novo pyrimidine synthesis.[6] |

| Asparagine | M+3 (²¹³C, ¹¹⁵N) | 80.0 | Active synthesis of asparagine from the labeled aspartate pool. |

Note: Data are for illustrative purposes to demonstrate the principles of data presentation.

Rationale for Dual Isotope Tracing

The use of a combined ¹³C and ¹⁵N label provides deeper mechanistic insights than single-label tracers.

By tracking both atomic species simultaneously from a single precursor molecule, researchers can build more comprehensive and statistically rigorous metabolic flux models.[4] This approach is crucial for understanding how carbon and nitrogen metabolism are coordinated to support cellular processes like proliferation and for identifying novel drug targets within these interconnected pathways.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of [U-(13)C]aspartate by astroglial cultures: nuclear magnetic resonance analysis of the culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. L-aspartate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mitochondrial redox adaptations enable alternative aspartate synthesis in SDH-deficient cells | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic Acid-1,4-¹³C₂,¹⁵N as a Tracer in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Aspartic acid-1,4-¹³C₂,¹⁵N as a stable isotope tracer in metabolomics research. This powerful tool enables the precise tracking of carbon and nitrogen atoms from aspartate as they are incorporated into various metabolic pathways, offering deep insights into cellular physiology and disease states. This guide details the core principles, experimental methodologies, data interpretation, and visualization techniques essential for leveraging this tracer in your research.

Introduction to L-Aspartic Acid Metabolism and Isotope Tracing

L-aspartic acid is a non-essential amino acid that plays a central role in a multitude of metabolic processes. It serves as a key node connecting amino acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of nucleotides. By using L-Aspartic acid labeled with stable isotopes at specific positions (¹³C at the first and fourth carbons and ¹⁵N at the amino group), researchers can meticulously follow the fate of these atoms, thereby quantifying the flux through these critical pathways.[1][2]

Stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy has become an indispensable technique in metabolomics.[3][4] It provides a dynamic view of metabolic fluxes that cannot be obtained from static metabolite concentration measurements alone. L-Aspartic acid-1,4-¹³C₂,¹⁵N is particularly valuable for simultaneously probing both carbon and nitrogen metabolism.

Key Metabolic Pathways Traced by L-Aspartic Acid-1,4-¹³C₂,¹⁵N

The labeled atoms from L-Aspartic acid-1,4-¹³C₂,¹⁵N can be traced through several key metabolic hubs:

-

Tricarboxylic Acid (TCA) Cycle Anaplerosis: Aspartate can be converted to oxaloacetate, a TCA cycle intermediate, via the action of aspartate aminotransferase. This anaplerotic replenishment of the TCA cycle is crucial for maintaining the cycle's function, especially in proliferating cells.[3] The ¹³C labels from aspartate will be incorporated into TCA cycle intermediates, allowing for the quantification of this anaplerotic flux.

-

Nucleotide Synthesis: Aspartate is a direct precursor for both purine (B94841) and pyrimidine (B1678525) biosynthesis. The entire aspartate molecule (three carbons and one nitrogen) is incorporated into the pyrimidine ring, while the amino group of aspartate provides one of the nitrogen atoms (N1) for the purine ring.[1][2][5] Tracing the ¹³C and ¹⁵N labels into the nucleotide pool provides a direct measure of de novo nucleotide synthesis rates.

-

Amino Acid Metabolism: The nitrogen from aspartate can be transferred to other amino acids through transamination reactions, making it a valuable tracer for studying nitrogen flux throughout the amino acid network.

Experimental Design and Protocols

A typical stable isotope tracing experiment using L-Aspartic acid-1,4-¹³C₂,¹⁵N involves several key stages, from cell culture to data analysis.

Experimental Workflow

The general workflow for a tracing experiment is outlined below.

Detailed Experimental Protocols